

Application Notes and Protocols: 1-Ethylpiperidine-4-carboxylic acid in Medicinal Chemistry

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Compound of Interest

Compound Name: **1-Ethylpiperidine-4-carboxylic acid**

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Introduction

1-Ethylpiperidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent enzyme inhibitors and modulators of various physiological pathways. Its piperidine scaffold offers a versatile platform for derivatization, enabling the fine-tuning of physicochemical properties and biological activities of drug candidates. This document provides an overview of its application, with a focus on the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, along with relevant data and experimental protocols.

Application in the Synthesis of PARP-1 Inhibitors

1-Ethylpiperidine-4-carboxylic acid serves as a crucial precursor for the synthesis of PARP-1 inhibitors.^[1] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, and its inhibition has emerged as a promising therapeutic strategy for the treatment of various cancers, particularly those with deficiencies in homologous recombination repair, such as BRCA-mutated tumors. The 1-ethylpiperidine-4-carboxamide moiety is incorporated into the inhibitor structure to interact with the nicotinamide-binding domain of the PARP-1 enzyme.

The following table summarizes the in vitro inhibitory activity of several PARP-1 inhibitors that feature a piperidine or similar cyclic amine scaffold, highlighting the potency that can be achieved with this structural motif.

Compound ID	Target	IC50 (nM)	Cell Line	Reference
Olaparib	PARP-1	5	MDA-MB-436	[2]
Rucaparib	PARP-1	1.4	MDA-MB-436	[2]
Niraparib	PARP-1	3.8	MDA-MB-436	[2]
Talazoparib	PARP-1	0.9	MDA-MB-436	[2]
Compound 6a	PARP-1	8.33	-	[1]
Compound 15d	PARP-1	12.02	-	[1]
XZ-120312	PARP-1	8.6	-	[3]

Experimental Protocols

The following is a representative protocol for the synthesis of a generic PARP-1 inhibitor incorporating the 1-ethylpiperidine-4-carboxamide moiety via an amide coupling reaction. This protocol is based on standard laboratory procedures for amide bond formation.

Protocol: Synthesis of a 1-Ethylpiperidine-4-carboxamide-based PARP-1 Inhibitor

Objective: To synthesize a potential PARP-1 inhibitor by coupling **1-Ethylpiperidine-4-carboxylic acid** with a suitable aromatic amine core, which is a common structural feature of PARP inhibitors.

Materials:

- **1-Ethylpiperidine-4-carboxylic acid**
- Aromatic amine (e.g., 2-aminobenzamide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

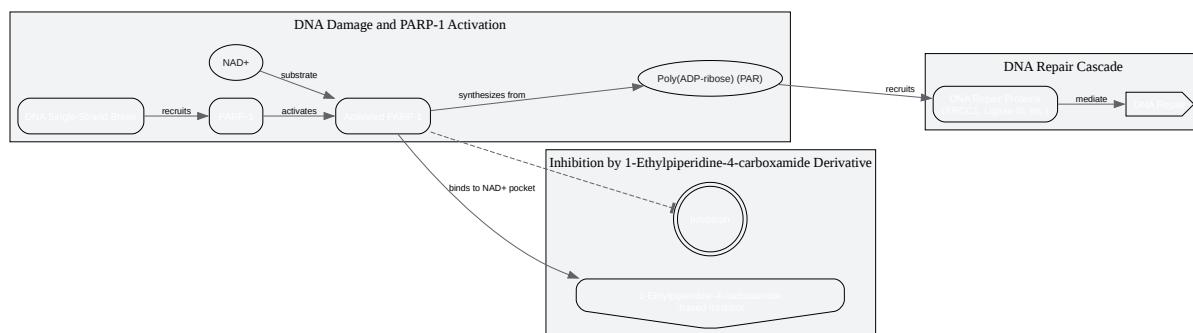
- Hydroxybenzotriazole (HOBT)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve **1-Ethylpiperidine-4-carboxylic acid** (1.0 eq) and the aromatic amine (1.0 eq) in anhydrous DMF.
- Addition of Coupling Reagents: To the stirred solution, add HOBT (1.2 eq) and EDC (1.2 eq).
- Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up:
 - Once the reaction is complete, dilute the mixture with ethyl acetate.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
 - Dry the organic layer over anhydrous magnesium sulfate.

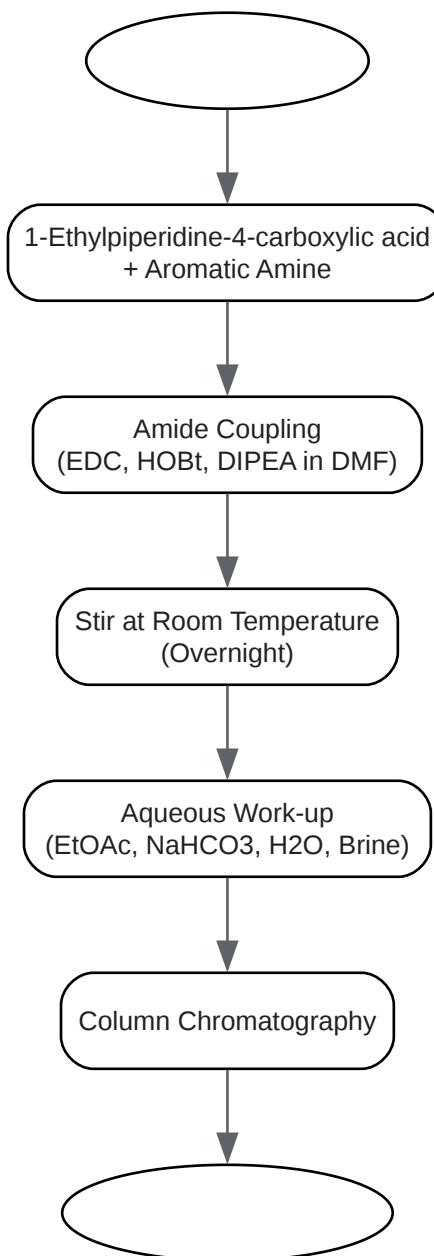
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
- Characterization: Characterize the final product by NMR spectroscopy (^1H and ^{13}C) and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations



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Caption: PARP-1 signaling pathway in DNA damage response and its inhibition.



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Caption: Experimental workflow for the synthesis of a PARP-1 inhibitor.

Other Potential Applications

While the application of **1-Ethylpiperidine-4-carboxylic acid** is most prominently documented in the context of PARP-1 inhibitors, the piperidine scaffold is a common feature in a wide range of biologically active compounds. Derivatives of piperidine have been explored for their potential as:

- Analgesics: The piperidine ring is a core component of many opioid receptor modulators.
- Agents for Neurological Disorders: Piperidine derivatives have been investigated for their activity at various central nervous system targets.

However, specific examples of marketed drugs or late-stage clinical candidates directly synthesized from **1-Ethylpiperidine-4-carboxylic acid** in these therapeutic areas are not as well-established in publicly available literature.

Conclusion

1-Ethylpiperidine-4-carboxylic acid is a valuable and versatile building block in medicinal chemistry, with a clear and significant role in the development of PARP-1 inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting material for the generation of compound libraries for drug discovery campaigns targeting a range of biological targets. The provided data and protocols serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics based on the piperidine scaffold.

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